molecular formula C9H19ClO B15326270 4-(Chloromethyl)-1-methoxyheptane

4-(Chloromethyl)-1-methoxyheptane

Cat. No.: B15326270
M. Wt: 178.70 g/mol
InChI Key: BCIKFFSAACBSKP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxyheptane is an aliphatic ether derivative featuring a chloromethyl (-CH₂Cl) group at the fourth carbon and a methoxy (-OCH₃) group at the first carbon of a heptane backbone. This compound is structurally characterized by its linear carbon chain and polar substituents, which influence its physical properties (e.g., boiling point, solubility) and reactivity. Chloromethyl groups are known for their utility as alkylating agents in organic synthesis, while methoxy groups often enhance solubility in polar solvents.

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxyheptane

InChI

InChI=1S/C9H19ClO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3

InChI Key

BCIKFFSAACBSKP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxyheptane typically involves the chloromethylation of 1-methoxyheptane. This can be achieved through the reaction of 1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-1-methoxyheptane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxyheptane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as 4-(aminomethyl)-1-methoxyheptane.

    Oxidation: Formation of 4-(chloromethyl)-1-heptanal or 4-(chloromethyl)-1-heptanoic acid.

    Reduction: Formation of 4-methyl-1-methoxyheptane.

Scientific Research Applications

4-(Chloromethyl)-1-methoxyheptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of functionalized polymers and materials.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxyheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

4-(Chloromethyl)-1-ethoxyhexane

  • Structure : Differs in chain length (hexane vs. heptane) and alkoxy group (ethoxy vs. methoxy).
  • Properties :
    • Shorter chain length reduces molecular weight (~162.67 g/mol vs. ~176.69 g/mol for the heptane analog), leading to a lower boiling point.
    • Ethoxy’s larger size decreases water solubility compared to methoxy but enhances lipophilicity.
    • Reactivity: The ethoxy group may slightly hinder nucleophilic substitution at the chloromethyl site due to steric effects.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structure : Aromatic chloromethyl group attached to a nitroimidazole ring.
  • Properties: Aromatic chloromethyl groups exhibit lower reactivity in SN2 reactions compared to aliphatic analogs due to resonance stabilization.
  • Applications : Used in synthesizing derivatives for antimicrobial testing, highlighting a divergence from aliphatic analogs’ roles in alkylation reactions.

1-Methoxyheptane

  • Structure : Lacks the chloromethyl group.
  • Properties :
    • Lower molecular weight (~130.23 g/mol) and boiling point (~170–180°C vs. estimated ~200°C for 4-(Chloromethyl)-1-methoxyheptane).
    • Absence of chlorine reduces polarity and reactivity, making it less suitable for alkylation.
  • Applications : Primarily a solvent or inert reaction medium.

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Reactivity (SN2) Applications
4-(Chloromethyl)-1-methoxyheptane ~176.69 ~200 (estimated) Low High Alkylation agent, specialty synthesis
4-(Chloromethyl)-1-ethoxyhexane ~162.67 ~185 (estimated) Very low Moderate Discontinued intermediate
4-[4-(Chloromethyl)phenyl]imidazole derivative ~304.75 N/A Insoluble Low Antimicrobial research
1-Methoxyheptane ~130.23 170–180 Moderate None Solvent

Reactivity and Stability Considerations

  • Nucleophilic Substitution : The chloromethyl group in 4-(Chloromethyl)-1-methoxyheptane is highly reactive in SN2 mechanisms due to its aliphatic environment. In contrast, aromatic analogs (e.g., compound) show reduced reactivity due to resonance stabilization .
  • Hydrolysis Sensitivity: The chloromethyl group is prone to hydrolysis under basic or aqueous conditions.
  • Steric Effects : Ethoxy substituents (as in 4-(Chloromethyl)-1-ethoxyhexane) introduce steric hindrance, slightly slowing substitution reactions compared to methoxy analogs.

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